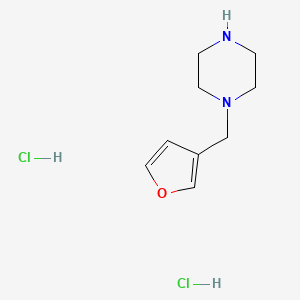
3-(4-Ethylphenyl)-1-propene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of the compound “(2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one” involves IR, HR-MS, 1 H NMR methods .Molecular Structure Analysis
The molecular structure of a compound similar to “3-(4-Ethylphenyl)-1-propene”, known as “3-(4-Ethylphenyl)propanal”, has been analyzed. It has a molecular formula of C11H14O, an average mass of 162.228 Da, and a monoisotopic mass of 162.104462 Da . Another compound, “3-(4-Ethylphenyl)propanoic acid”, has a molecular formula of C11H14O2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various steps. For instance, the generation of novel reactions using artificial intelligence technology has been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(4-Ethylphenyl)propanal”, include a density of 1.0±0.1 g/cm3, boiling point of 242.8±9.0 °C at 760 mmHg, and a flash point of 108.7±10.2 °C .Scientific Research Applications
Copolymerization and Polymer Chemistry
- Synthesis and Copolymerization with Styrene : Novel trisubstituted ethylenes, including derivatives structurally similar to 3-(4-Ethylphenyl)-1-propene, have been prepared and copolymerized with styrene. These studies have produced copolymers characterized by their composition, molecular structure, thermal stability, and decomposition behavior. The incorporation of various substituents on the phenyl ring has been found to influence the copolymerization reactivity and the physical properties of the resulting copolymers (Kharas et al., 2016; Kharas et al., 2017).
Advanced Materials Applications
- Hyperbranched Polymers : Research on tetraphenylethene-containing diynes, which are structurally related to this compound, has led to the development of hyperbranched polymers. These polymers exhibit aggregation-induced emission, making them promising for fluorescent photopatterning, optical limiting, and explosive detection due to their unique optical properties (Hu et al., 2012).
Catalysis and Chemical Transformations
- Selective Oxidation Reactions : The selective oxidation of organic compounds, such as ethylene glycol and 1,2-propanediol, has been studied using catalysts comprising Au, Pd, and Au-Pd bimetallic combinations. These studies aim to understand the kinetics and mechanism of oxidation reactions, with implications for improving catalytic performance in chemical synthesis (Griffin et al., 2013).
Environmental and Sustainability Considerations
- Bioremediation Applications : Research into the use of enzymes such as laccase for the bioremediation of environmental pollutants has demonstrated the potential for organic compound degradation in non-aqueous systems. This research highlights the versatility and environmental relevance of chemical compounds and their derivatives in pollution control (Chhaya & Gupte, 2013).
Safety and Hazards
Future Directions
Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
properties
IUPAC Name |
1-ethyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWLUYQETBQAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019386 | |
| Record name | 1-ethyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18640-62-5 | |
| Record name | 1-Ethyl-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)
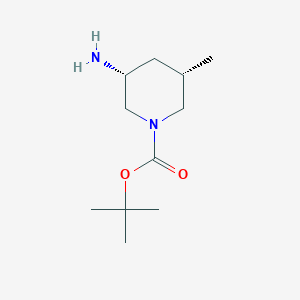


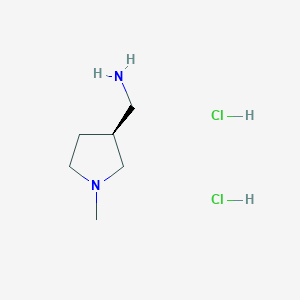
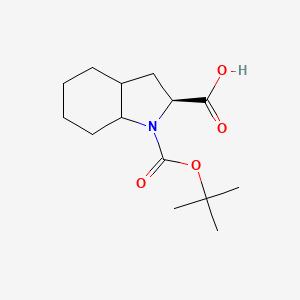

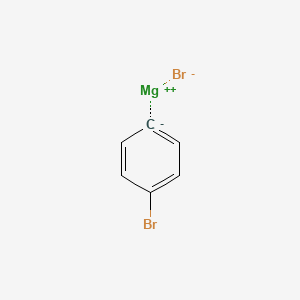

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)
![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)
